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Compound of Interest

Compound Name: Jnk-IN-7

Cat. No.: B608244

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of INK-IN-7, a potent and
selective covalent inhibitor of c-Jun N-terminal kinases (JNKs). This document consolidates
critical data on its chemical properties, mechanism of action, biological activity, and
experimental applications to support its use in research and drug discovery.

Core Compound Information

JNK-IN-7 is a small molecule inhibitor that targets the JNK signaling pathway, a critical
regulator of cellular processes such as inflammation, apoptosis, and stress responses.[1] Its
covalent mechanism of action offers the potential for prolonged and robust inhibition of INK
activity.
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Property Value Reference
CAS Number 1408064-71-0

Molecular Formula C28H27N702

Molecular Weight 493.56 g/mol

(E)-3-(4-(dimethylamino)but-2-
enamido)-N-(4-((4-(pyridin-3-

IUPAC Name Ny N/A
yl)pyrimidin-2-

yl)amino)phenyl)benzamide

Synonyms JNK inhibitor VII N/A

Solubility Soluble in DMSO

Mechanism of Action

JNK-IN-7 is an irreversible inhibitor that forms a covalent bond with a conserved cysteine
residue within the ATP-binding site of JNK isoforms. This covalent modification leads to the
inactivation of the kinase, thereby blocking the downstream signaling cascade. The primary
downstream effector of JNK is the transcription factor c-Jun. Inhibition of INK by JNK-IN-7
prevents the phosphorylation of c-Jun at Ser63 and Ser73, which is critical for its transcriptional
activity.

Biological Activity and Selectivity

JNK-IN-7 exhibits potent inhibitory activity against all three JNK isoforms in the nanomolar
range. However, kinome-wide screening has revealed off-target activity against other kinases,
most notably Interleukin-1 receptor-associated kinase 1 (IRAK1).

In Vitro Kinase Inhibitory Activity
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Target IC50 (nM) Reference

JNK1 15

JNK2 2.0

JNK3 0.7

IRAK1 ~10 N/A
Cellular Activity

JNK-IN-7 effectively inhibits the phosphorylation of c-Jun in various cell lines upon stimulation

with stress-inducing agents.

Cell Line Stimulant Assay EC50 (nM) Reference
) ) c-Jun
HelLa Anisomycin ) ~100 N/A
phosphorylation
c-Jun
A375 Anisomycin ) ~30 N/A
phosphorylation
Pellino 1
IL-1R cells IL-1B8 o - N/A
activation
RAW264.7 c-Jun
Pam3CSK4 _ - N/A
macrophages phosphorylation

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the JNK signaling pathway and a typical experimental

workflow for evaluating JINK-IN-7's cellular activity.
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JNK Signaling Pathway and the inhibitory action of INK-IN-7.
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A generalized workflow for assessing JNK-IN-7's cellular potency.

Experimental Protocols
General Handling and Storage

o Storage: Store JNK-IN-7 as a solid at -20°C for long-term stability.

¢ Solubilization: Prepare stock solutions in anhydrous DMSO. For in vivo studies, further
dilution into appropriate vehicles like corn oil or a mixture of PEG300, Tween 80, and water
may be necessary. It is recommended to prepare fresh working solutions for each

experiment.
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In Vitro Kinase Assay (General Protocol)

This protocol provides a general framework. Specific conditions may need optimization for

different JNK isoforms or assay formats (e.g., radioactive vs. antibody-based detection).

Reaction Buffer: Prepare a suitable kinase reaction buffer (e.g., 25 mM Tris-HCI pH 7.5, 10
mM MgCI2, 1 mM EGTA, 1 mM DTT, 100 uM ATP).

Enzyme and Substrate: Add purified recombinant JINK enzyme and a suitable substrate
(e.g., recombinant c-Jun or ATF2) to the reaction buffer.

Inhibitor Addition: Add varying concentrations of INK-IN-7 (or DMSO as a vehicle control) to
the reaction mixture.

Initiation and Incubation: Initiate the reaction by adding ATP. Incubate at 30°C for a defined
period (e.g., 30-60 minutes).

Termination: Stop the reaction by adding SDS-PAGE loading buffer or a suitable kinase
inhibitor.

Detection: Analyze substrate phosphorylation by Western blotting using a phospho-specific
antibody, or by measuring the incorporation of radiolabeled phosphate from [y-32P]ATP.

Cellular c-Jun Phosphorylation Assay (TR-FRET)

This protocol is adapted from established methods for high-throughput screening.

Cell Plating: Seed HelLa cells in a 384-well plate at a density of approximately 10,000 cells
per well and incubate overnight.

Compound Addition: Pre-treat cells with a serial dilution of INK-IN-7 for 90 minutes.

Stimulation: Induce JNK pathway activation by adding a stimulant such as anisomycin or
TNF-a and incubate for 30 minutes.

Lysis: Lyse the cells using a buffer containing a detergent and protease/phosphatase
inhibitors.
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» Detection: Add a terbium-labeled anti-phospho-c-Jun (Ser73) antibody.

o Measurement: After a 60-minute incubation at room temperature, measure the time-resolved
fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.

Synthesis Outline

A detailed, step-by-step synthesis protocol for INK-IN-7 is not readily available in the public
domain. However, based on its chemical structure, a plausible synthetic route would involve the
following key steps:

¢ Synthesis of the aminopyrimidine core: This would likely involve a condensation reaction
between a guanidine derivative and a [3-ketoester or a similar precursor to form the
substituted pyrimidine ring.

e Coupling with 3-bromopyridine: A palladium-catalyzed cross-coupling reaction, such as a
Suzuki or Stille coupling, could be employed to attach the pyridine moiety to the pyrimidine
core.

» Amide bond formation: The final step would involve the coupling of the aminopyrimidine
intermediate with a benzoyl chloride derivative that already contains the (E)-3-(4-
(dimethylamino)but-2-enamido) side chain. This side chain itself would be synthesized
separately and then activated for the amidation reaction.
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A plausible synthetic strategy for JNK-IN-7.

Conclusion

JNK-IN-7 is a valuable pharmacological tool for investigating the roles of JNK signaling in
health and disease. Its high potency and covalent mechanism of action make it a powerful
probe for cellular and in vivo studies. Researchers should be mindful of its off-target activities,
particularly against IRAK1, and incorporate appropriate controls in their experiments. This
guide provides a solid foundation for the effective utilization of INK-IN-7 in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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